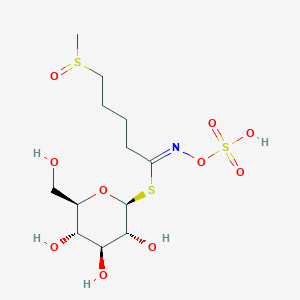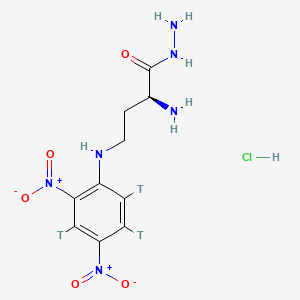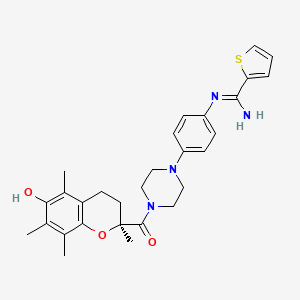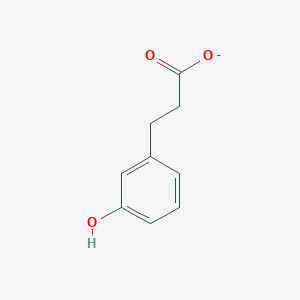
Menisdaurin
Descripción general
Descripción
La Menisdaurina (número CAS: 67765-58-6) es un cianoglucósido que se aisló originalmente de Menispermum dauricum, una planta perteneciente a la familia Menispermaceae. También se ha encontrado en otras fuentes vegetales, incluidas las especies de Ilex . El nombre del compuesto rinde homenaje a su descubrimiento en la planta de lunaria de Dahuria.
Métodos De Preparación
Rutas sintéticas:: La preparación sintética de la Menisdaurina implica pasos específicos para obtener este compuesto. Desafortunadamente, las rutas sintéticas detalladas no están ampliamente disponibles en la literatura. Los investigadores han aislado con éxito la Menisdaurina de fuentes naturales.
Producción industrial:: La Menisdaurina no se produce industrialmente a gran escala debido a su limitada demanda comercial. Su aislamiento de fuentes naturales sigue siendo el método principal.
Análisis De Reacciones Químicas
Reactividad:: La Menisdaurina se somete a varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar su estructura.
Sustitución: Se pueden introducir o reemplazar grupos sustituyentes.
Hidrólisis: La hidrólisis ácida o enzimática de la Menisdaurina produce su forma aglicona.
Enzimas glucosidasas: Estas enzimas escinden el enlace glucosídico, liberando glucosa y la aglicona.
Productos principales:: El producto principal que se forma a partir de la Menisdaurina es su aglicona, conocida como Menisdaurigenina. Esta aglicona es el componente activo responsable de sus efectos biológicos.
Aplicaciones Científicas De Investigación
La Menisdaurina tiene diversas aplicaciones en las disciplinas científicas:
Química: Los investigadores estudian sus propiedades químicas, reactividad y posibles derivados sintéticos.
Biología: Puede exhibir actividades biológicas, como efectos antimicrobianos o antitumorales.
Medicina: Las investigaciones exploran sus posibles usos terapéuticos.
Industria: Aunque no se utiliza ampliamente, podría encontrar aplicaciones en industrias especializadas.
Mecanismo De Acción
El mecanismo exacto por el cual la Menisdaurina ejerce sus efectos sigue siendo un área de investigación en curso. Es probable que implique interacciones con objetivos moleculares específicos y vías de señalización. Se necesitan más estudios para dilucidar completamente estos mecanismos.
Comparación Con Compuestos Similares
La singularidad de la Menisdaurina radica en su estructura de cianoglucósido. Si bien no existen análogos directos, los compuestos relacionados en la misma clase incluyen:
Cianoglucósidos: Estos compuestos comparten el mismo enlace glucosídico pero difieren en sus porciones aglicona.
Propiedades
IUPAC Name |
2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHVFIKQCUKKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)

![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)
![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

![N'-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE](/img/structure/B1234320.png)
![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)
![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)

![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)



